molecular formula C8H4F3NS2 B3135497 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione CAS No. 401567-22-4

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione

Cat. No.: B3135497
CAS No.: 401567-22-4
M. Wt: 235.3 g/mol
InChI Key: KLHQGPJEYJAFOX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione (CAS: 401567-22-4) is a benzothiazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position and a thione (-C=S) group at the 2-position. Its molecular formula is C₈H₄F₃NS₂, with a molecular weight of 235.25 g/mol and a purity of ≥96% . This compound is commercially available for research purposes, with applications in medicinal chemistry and material science due to its unique electronic and steric properties imparted by the -CF₃ group .

Properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQGPJEYJAFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione typically involves the reaction of phenylthiourea with trifluoromethyl-substituted benzothiazole derivatives. One common method involves the use of phenylthiourea and sodium bromide in isopropanol, followed by electrolysis in an undivided cell equipped with an iron cathode and a graphite anode at room temperature under a constant current .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : It serves as an essential precursor in synthesizing more complex organic compounds. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of various functional groups .

Biology

  • Antimicrobial Properties : Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. It has been investigated as a potential inhibitor of quorum sensing in bacteria, reducing virulence and biofilm formation .
  • Anticancer Activity : Studies have shown that 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione can inhibit cancer cell proliferation, making it a candidate for drug development in oncology .

Medicine

  • Drug Discovery : The compound is explored for its potential as a lead in developing new therapeutic agents due to its bioactive properties. Its interaction with specific molecular targets suggests its role in modulating biological pathways .

Industry

  • Material Science Applications : This compound is utilized in developing new materials, particularly those requiring specific optical or electronic properties, such as fluorescent dyes and conductive polymers .

Antimicrobial Activity Study

A study demonstrated that derivatives of this compound effectively inhibited the growth of several bacterial strains. The mechanism involved disrupting bacterial communication systems (quorum sensing), leading to reduced pathogenicity.

Cancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells through specific pathways involving reactive oxygen species (ROS) generation. Further research is needed to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thione group can interact with thiol-containing enzymes and proteins, potentially inhibiting their function. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethyl group and thione moiety differentiate this compound from related benzothiazoles. Key analogues include:

Compound Name CAS Substituents Molecular Formula Similarity Score* Key Properties/Applications
6-Fluorobenzo[d]thiazole-2(3H)-thione 80087-71-4 -F at 6-position C₇H₄FNS₂ 0.57 Shorter half-life in metabolic studies
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one 898748-27-1 -CF₃ at 6-position, -C=O C₈H₄F₃NOS 0.70 Lower reactivity due to ketone group
Benzo[d]thiazole-2(3H)-thione N/A No substituents C₇H₅NS₂ N/A Simpler structure; m/z 152 (MS)
CM156 (Piperazine-linked derivative) N/A -Butyl-piperazine at 3-position C₁₈H₂₄N₂S₂ N/A In vitro half-life: 4.62 min (rat)

*Similarity scores based on structural and functional group alignment .

Key Observations:
  • Trifluoromethyl vs. Fluorine : The -CF₃ group enhances lipophilicity and metabolic stability compared to -F, as seen in analogues like AZ66 (6-fluorinated derivative with longer half-life than CM156) .
  • Thione (-C=S) vs. Ketone (-C=O) : The thione group increases nucleophilicity and metal-binding capacity, making it more reactive in synthetic applications compared to the ketone-containing analogue (CAS 898748-27-1) .
  • Piperazine Derivatives : CM156, a piperazine-linked benzothiazole-thione, exhibits shorter metabolic stability than AZ66, highlighting the impact of fluorinated substituents on pharmacokinetics .

Physicochemical Properties

  • This contrasts with simpler derivatives like benzo[d]thiazole-2(3H)-thione (compound 6a), which lacks substituents and is more polar .

Biological Activity

6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is a heterocyclic compound notable for its unique trifluoromethyl group and its potential biological activities. This article delves into its biological activity, focusing on various aspects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a trifluoromethyl group at the 6-position and a thione group at the 2-position. Its molecular formula is C10_{10}H6_6F3_3N2_2S, with a molecular weight of 219.18 g/mol. The trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity and metabolic stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound may serve as a potential alternative to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) cells:

  • Cell Viability : A concentration-dependent decrease in cell viability was observed, with an IC50_{50} value of approximately 225 µM.
  • Mechanism of Action : The compound appears to induce apoptosis, as indicated by increased lactate dehydrogenase (LDH) levels in treated cells compared to controls .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that it significantly inhibited pro-inflammatory cytokines such as IL-6 and TNF-α:

Cytokine Inhibition (%)
IL-689
TNF-α78

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective capabilities of this compound, particularly in models of ischemia/reperfusion injury. It demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in neuronal damage:

  • Neuronal Injury Reduction : Compounds derived from similar scaffolds showed a marked reduction in neuronal injury in experimental models.
  • Ion Channel Modulation : Some derivatives were found to modulate voltage-dependent Na+^+ and K+^+ currents, suggesting potential applications in neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic methodologies for 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The synthesis of benzo[d]thiazole-2(3H)-thione derivatives typically involves cyclization reactions using precursors like thiourea or dithiocarbamates. For example, thiourea derivatives react with α-halo ketones or phenacyl bromides under mild conditions (e.g., ethanol/water mixtures) to form the thiazole-thione core . Optimizing solvent systems (e.g., avoiding toxic solvents like DMF) and catalysts (e.g., triethylamine) can enhance yields. One-pot protocols reduce purification steps and improve efficiency, with reported yields ranging from 60% to 85% depending on substituents .

Q. Which spectroscopic and analytical techniques are critical for characterizing the tautomeric equilibrium of this compound?

  • Methodological Answer : The thione-thiol tautomerism of this compound is best characterized using ¹³C NMR and FT-IR spectroscopy . Computational studies (DFT) show the thione tautomer (NH form) is thermodynamically favored by ~8.3 kcal/mol over the thiol (SH form), which aligns with experimental ¹³C NMR data where the thione carbon resonates at ~180 ppm . IR spectra further distinguish tautomers via N–H (~3200 cm⁻¹) or S–H (~2550 cm⁻¹) stretches.

Advanced Research Questions

Q. How does the tautomeric preference of this compound influence its reactivity in covalent inhibition or nucleophilic reactions?

  • Methodological Answer : The dominant thione tautomer acts as a soft nucleophile, forming disulfide bonds with cysteine residues in enzyme active sites (e.g., β5i subunit of the immunoproteasome). Thiol reactivity assays and warhead scanning (e.g., replacing sulfur with nitriles) can modulate covalent binding kinetics . Computational modeling of transition states (e.g., using truncated CPA catalysts) reveals that bifunctional activation of both nucleophile and electrophile is critical for enantioselectivity in asymmetric reactions .

Q. What strategies address discrepancies between computational predictions and experimental inhibitory activity in immunoproteasome studies involving this compound?

  • Methodological Answer : Contradictions arise from divergent binding modes or solvent effects. To resolve these:
  • Perform free-energy perturbation (FEP) calculations to account for solvation and protein flexibility.
  • Validate covalent inhibition mechanisms via mass spectrometry to detect disulfide adducts with Cys48 .
  • Compare inhibitory IC₅₀ values across isoforms (e.g., constitutive proteasome vs. immunoproteasome) to assess selectivity .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced target selectivity?

  • Methodological Answer : Key SAR insights include:
  • Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions in the β5i pocket .
  • Heterocyclic modifications : Replacing the benzo ring with thiadiazole reduces enantioselectivity in catalytic reactions, highlighting the importance of aromatic π-stacking .
  • Fragment-growing campaigns : Attaching electron-withdrawing groups (e.g., nitriles) to the thiazole-thione core improves covalent binding kinetics without compromising solubility .

Q. What mechanistic insights explain divergent biological activities of this compound derivatives in antimicrobial vs. immunoproteasome inhibition studies?

  • Methodological Answer : The compound’s dual functionality arises from:
  • Thione-mediated metal chelation : Disrupts microbial metalloenzymes, contributing to antibacterial effects .
  • Covalent inhibition : Targets cysteine residues in eukaryotic proteasomes, sparing prokaryotic systems lacking homologous active sites.
  • Dose-response profiling : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity and cellular proteasome activity assays (e.g., fluorogenic substrates) for target validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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